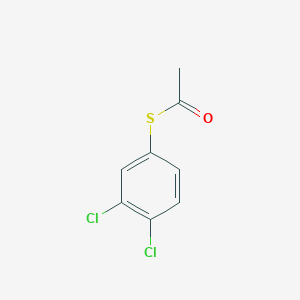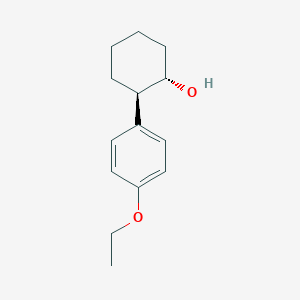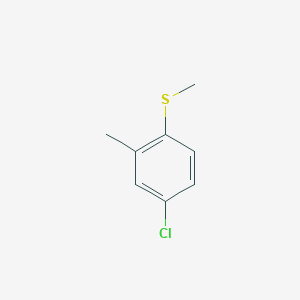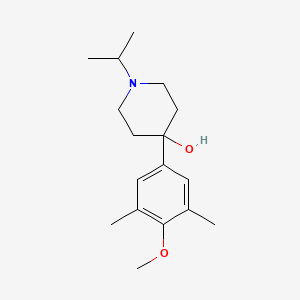
S-3,4-Dichlorophenylthioacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-3,4-Dichlorophenylthioacetate, also known as S-(3,4-Dichlorophenyl) ethanethioate, is an organosulfur compound with the molecular formula C8H6Cl2OS. This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-3,4-Dichlorophenylthioacetate typically involves the reaction of 3,4-dichlorophenol with thioacetic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the thioester bond. One common method involves the use of a base such as potassium carbonate in an aqueous medium to promote nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
S-3,4-Dichlorophenylthioacetate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylthioacetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-3,4-Dichlorophenylthioacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of S-3,4-Dichlorophenylthioacetate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release thiols, which can then interact with biological molecules. The compound may also act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
S-3,4-Dichlorophenylthioacetate: Characterized by the presence of two chlorine atoms on the phenyl ring.
S-2,4-Dichlorophenylthioacetate: Similar structure but with chlorine atoms at different positions.
S-3,5-Dichlorophenylthioacetate: Another isomer with chlorine atoms at the 3 and 5 positions.
Uniqueness
This compound is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to other similar compounds .
Propiedades
IUPAC Name |
S-(3,4-dichlorophenyl) ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2OS/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMHCXUHBZUZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7992430.png)
![2-[(n-Hexyloxy)methyl]thiophenol](/img/structure/B7992435.png)

![3-Fluoro-4-[(n-hexyloxy)methyl]thiophenol](/img/structure/B7992458.png)

![1-(3,5-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7992474.png)






